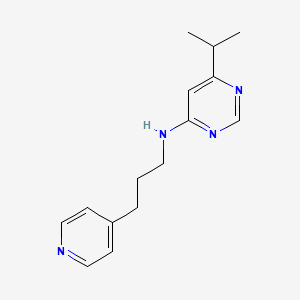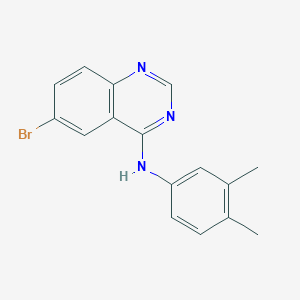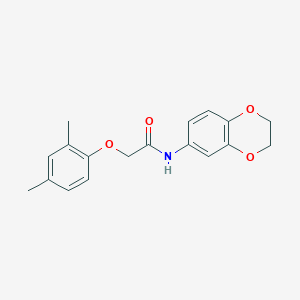![molecular formula C21H21N3O4 B5637352 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B5637352.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is part of a family of chemicals that have garnered attention for their potential in various applications due to their complex molecular structure and unique chemical properties. The synthesis and analysis of such compounds, including quinazoline and chromene derivatives, are crucial for exploring their applications in fields like medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including etherification, oximation, and Beckmann rearrangement. For example, a related compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was prepared through such a process, showcasing the complexity and meticulous nature of synthesizing these molecules (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like 1H NMR, MS, and X-ray crystallography. For instance, the crystal structure of related molecules has been determined to belong to various space groups, providing insights into their 3D conformations and molecular interactions (Chen et al., 2012).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical behaviors and reactions, underlining the importance of their functional groups and molecular structure in determining their reactivity. For example, the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline highlights the use of protective and deprotective methods in the synthesis process, showcasing the compound's ability to undergo modification for potential antitumor activities (Yao-wu, 2008).
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-12-23-18-8-15(4-6-17(18)21(24)26)20(25)22-10-13-7-14-3-5-16(27-2)9-19(14)28-11-13/h3-6,8-9,12-13H,7,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDNBWNWOFQODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)

![4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)

![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}quinoxaline-5-carboxamide](/img/structure/B5637363.png)
